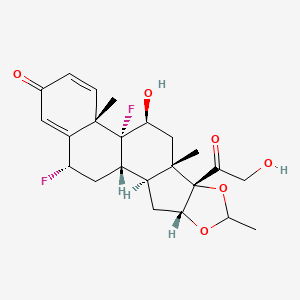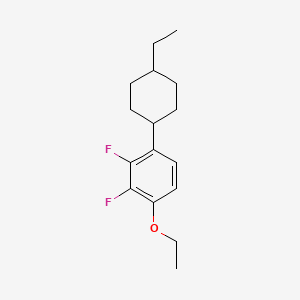
Fluocinolone Acetonide 22-Methyl Homologue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluocinolone Acetonide 22-Methyl Homologue is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of fluocinolone acetonide, which is widely used in dermatology to treat various skin conditions. The addition of a 22-methyl group enhances its pharmacological activity, making it a valuable compound in medical and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluocinolone Acetonide 22-Methyl Homologue involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, acetonide formation, and methylation. The fluorination step is crucial as it significantly enhances the compound’s anti-inflammatory activity. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and acetic anhydride for acetonide formation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like bio-fermentation and stereoselective fluorination. The use of biocatalysts and environmentally friendly solvents is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Fluocinolone Acetonide 22-Methyl Homologue undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation, particularly fluorination, at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrogen fluoride for fluorination.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which exhibit enhanced pharmacological activities .
Aplicaciones Científicas De Investigación
Fluocinolone Acetonide 22-Methyl Homologue has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, diabetic retinopathy, and non-infectious uveitis.
Mecanismo De Acción
Fluocinolone Acetonide 22-Methyl Homologue exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also inhibits the release of arachidonic acid by inducing phospholipase A2 inhibitory proteins, further reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Fluocinolone Acetonide: The parent compound, widely used in dermatology.
Triamcinolone Acetonide: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A high-potency corticosteroid used for treating severe skin conditions.
Uniqueness
Fluocinolone Acetonide 22-Methyl Homologue stands out due to its enhanced pharmacological activity, attributed to the 22-methyl group. This modification not only increases its potency but also improves its stability and bioavailability compared to its parent compound and other similar corticosteroids .
Propiedades
Fórmula molecular |
C23H28F2O6 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C23H28F2O6/c1-11-30-19-8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)17(28)9-21(13,3)23(19,31-11)18(29)10-26/h4-6,11,13-14,16-17,19,26,28H,7-10H2,1-3H3/t11?,13-,14-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
Clave InChI |
KUAYISMWWBBCAR-UAFUFKTOSA-N |
SMILES isomérico |
CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F |
SMILES canónico |
CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)


![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)





![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)

